ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1 and a methyl group at position 3. The thioacetyl linker bridges the pyridazine ring to a piperazine moiety, which is further functionalized with an ethyl carboxylate group.
The synthesis involves alkylation of pyrrolo[3,4-d]pyridazinone intermediates with arylpiperazine derivatives in ethanol, yielding final products with "satisfactory" efficiency (exact yields unspecified in evidence) . The 3,4-dimethylphenyl substituent may enhance lipophilicity and target binding, while the piperazine-carboxylate moiety could improve solubility and pharmacokinetics .
Properties
IUPAC Name |
ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3S/c1-5-32-23(31)28-10-8-27(9-11-28)20(30)14-33-22-21-19(17(4)25-26-22)13-24-29(21)18-7-6-15(2)16(3)12-18/h6-7,12-13H,5,8-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICBTKJFPZNUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity associated with this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanism of action, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its medicinal properties. The synthesis typically involves the reaction of substituted piperazines with thioacetyl derivatives and other reagents to yield the desired ethyl ester.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant cytotoxic activity against several cancer cell lines. For instance:
- Cytotoxic Effects : The compound has shown promising cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. Comparative studies indicated that its efficacy is on par with established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The biological activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds derived from this scaffold have been found to inhibit cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .
Apoptosis Induction
The compound promotes apoptosis through the upregulation of pro-apoptotic markers such as Bax and caspase-3 while downregulating anti-apoptotic markers like Bcl-2. This mechanism was confirmed through assays measuring apoptotic cell death in treated cell lines .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrazolo core and substituents on the piperazine ring can significantly affect potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on phenyl ring | Increases cytotoxicity against MCF-7 cells |
| Variation in piperazine substituents | Alters binding affinity to CDK and EGFR targets |
| Thioacetyl group presence | Enhances overall bioactivity through improved solubility |
Study 1: Nanoparticle Formulation
A study explored the formulation of nanoparticles containing pyrazolo derivatives, which exhibited enhanced cytotoxicity compared to their non-formulated counterparts. These nanoparticles were effective at targeting cancer cells more selectively while minimizing toxicity to normal cells .
Study 2: In Vitro Assays
In vitro assays using the NCI 60 human tumor cell line panel revealed that derivatives based on this scaffold could inhibit tumor growth effectively. Compound modifications led to variations in activity profiles across different cancer types, emphasizing the importance of structural optimization in drug design .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Properties: Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate may inhibit key enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells .
- Antimicrobial Activity: Some studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. The thioether functionality is often associated with enhanced biological activity against pathogens .
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of this compound:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization. For example:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane at 20°C for 1 hour .
-
Outcome : Quantitative conversion to the carboxylic acid derivative, enabling subsequent coupling reactions .
Nucleophilic Substitution at the Thioacetyl Group
The thioether (C–S) bond in the acetylthio moiety is susceptible to nucleophilic displacement. In related systems:
-
Reagents : Bromoacetylpyrazole derivatives react with thiols or amines under mild conditions .
-
Example : Replacement of the thioacetyl group with amino or alkoxy groups via SN2 mechanisms .
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Thioether alkylation | K₂CO₃, DMF, 25°C, 8h | 70–86% | |
| Amide coupling | CDI, DMF, 20°C, 14h | 64–86% |
Piperazine Ring Functionalization
The piperazine nitrogen can undergo acylation or alkylation. Key reactions include:
-
Acylation : Activation of carboxylic acids (e.g., (3,5-dimethyl-pyrazol-1-yl)-acetic acid) with carbonyl diimidazole (CDI) followed by coupling to piperazine .
| Substrate | Reagent | Product Type | Yield | Source |
|---|---|---|---|---|
| Piperazine derivative | CDI-activated acid | Amide | 86% | |
| Piperazine derivative | Oxalyl chloride | Acid chloride | 56% |
Oxidation of the Thioether Group
The thioacetyl group can be oxidized to sulfoxide or sulfone derivatives, though direct data for this compound is limited. Analogous systems show:
-
Reagents : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
-
Outcome : Enhanced electrophilicity for subsequent reactions .
Pyrazolo[3,4-d]pyridazine Core Modifications
The heterocyclic core may undergo electrophilic substitution or ring functionalization:
-
Nitration/Chlorination : Directed by electron-withdrawing groups on the pyridazine ring .
-
Glycosylation : Thioglycoside formation via reaction with acetylated glycosyl halides .
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Thioglycoside synthesis | K₂CO₃, DMF, 25°C | Nucleoside analog formation |
Research Implications
Modifications to this compound’s structure—particularly at the thioacetyl and piperazine groups—enhance its potential as a scaffold for kinase inhibitors (e.g., EGFR, CDK-2) . For instance:
-
Cytotoxicity : Derivatives with substituted triazolo-thiadiazine moieties show IC₅₀ values as low as 0.39 μM against MCF-7 cells .
-
Enzyme inhibition : Dual EGFR/CDK-2 inhibition (IC₅₀ = 19.6 nM) correlates with apoptosis induction .
This compound’s versatility in synthetic chemistry positions it as a promising candidate for targeted drug discovery.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Pharmacophore and Bioactivity Trends
- Arylpiperazine Role : The piperazine-carboxylate group in the target compound mirrors pharmacophores in CNS agents (e.g., aripiprazole derivatives), whereas nitro-phenyl analogues may prioritize electrostatic interactions over blood-brain barrier penetration.
- Core Heterocycle Impact : Pyrazolo[3,4-d]pyridazine cores (target) exhibit planar geometry suitable for kinase binding, while pyrazolo[3,4-b]pyridines with pyridine substitution may alter electron distribution and hydrogen-bonding capacity.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Key Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyridazin-7-yl | Phenylhydrazine, DMF-DMA, reflux (6–8 h) | |
| Thioacetyl-piperazine | 2-Chloro-1-(piperazin-1-yl)ethanone, K₂CO₃ |
Q. Table 2. Analytical Techniques for Stability Testing
| Parameter | Method | Detection Limit |
|---|---|---|
| Degradation products | HPLC-MS (C18 column, 2.7 µm) | 0.1 µg/mL |
| Oxidation susceptibility | TGA/DSC (N₂ atmosphere) | ±1% mass loss |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
